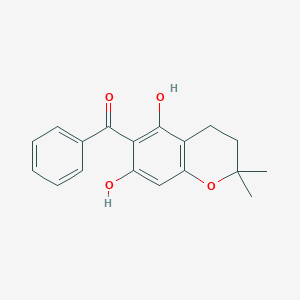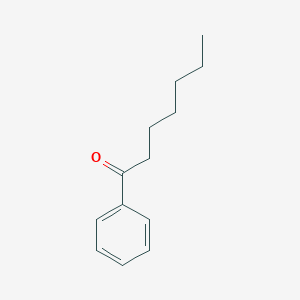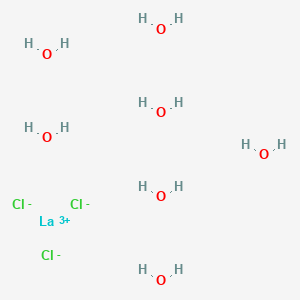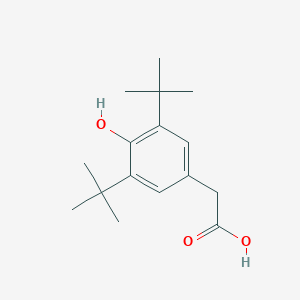
1,1-Dimethylcyclopropane
Descripción general
Descripción
1,1-Dimethylcyclopropane is an organic compound with the molecular formula C₅H₁₀. It is a cycloalkane, specifically a cyclopropane ring substituted with two methyl groups at the same carbon atom. This compound is known for its unique structural properties, which include significant ring strain due to the three-membered cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethylcyclopropane can be synthesized through various methods, including the reaction of alkenes with carbenes or carbenoids. One common method involves the reaction of an alkene with a carbene generated in situ from diazomethane. The Simmons-Smith reaction is another well-known method, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,1-dimethylcyclopropene. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethylcyclopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation can convert it to more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation using halogens like chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Formation of 1,1-dimethylcyclopropanol, 1,1-dimethylcyclopropanone, or 1,1-dimethylcyclopropanoic acid.
Reduction: Formation of more saturated hydrocarbons like 1,1-dimethylpropane.
Substitution: Formation of halogenated derivatives such as 1,1-dimethyl-2-chlorocyclopropane.
Aplicaciones Científicas De Investigación
1,1-Dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly those involving cyclopropane moieties.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
1,1-Dimethylcyclopropane can be compared with other similar compounds such as:
Cyclopropane: The parent compound with no substituents.
1,2-Dimethylcyclopropane: A structural isomer with methyl groups on adjacent carbon atoms.
Cyclopentane: A five-membered ring with similar chemical properties but less ring strain.
Uniqueness: this compound is unique due to the presence of two methyl groups on the same carbon atom, which significantly influences its chemical reactivity and physical properties. The ring strain in the cyclopropane ring also contributes to its distinct behavior compared to larger cycloalkanes.
Comparación Con Compuestos Similares
- Cyclopropane
- 1,2-Dimethylcyclopropane
- Cyclopentane
- Methylcyclobutane
- Ethylcyclopropane
Propiedades
IUPAC Name |
1,1-dimethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-5(2)3-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIJFSCPEFQXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074300 | |
| Record name | 1,1-Dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boiling point = 20.6 deg C; [ChemIDplus] | |
| Record name | 1,1-Dimethylcyclopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13523 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1630-94-0 | |
| Record name | 1,1-Dimethylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYLCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5HEL76JQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)






![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)

